molecular formula C18H21N5O2 B2995873 2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903764-68-0

2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No. B2995873
CAS RN: 1903764-68-0
M. Wt: 339.399
InChI Key: LHGVXAOIJBTXMJ-UHFFFAOYSA-N
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Description

2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a member of the pyrrolopyrimidine family, which has been extensively studied due to its diverse biological activities.

Scientific Research Applications

Cancer Research: CDK2 Inhibition

This compound belongs to a class of molecules that have been identified as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. CDK2 inhibitors are considered promising for cancer therapy as they can halt the proliferation of tumor cells. The pyrazolo[3,4-d]pyrimidine scaffold, which is structurally similar to the compound , has shown potent activity against various cancer cell lines, including MCF-7 and HCT-116 .

Medicinal Chemistry: Synthesis of Analogues

In medicinal chemistry, the compound’s scaffold can be used to synthesize a range of analogues with potential therapeutic properties. These analogues can be designed to target specific biological pathways or proteins, thereby contributing to the development of new drugs .

Biochemistry: Enzymatic Activity Studies

The compound can be utilized in biochemistry to study enzymatic activities, particularly those related to cell cycle progression and apoptosis. By understanding how this compound and its derivatives affect these processes, researchers can gain insights into the mechanisms of diseases .

Organic Chemistry: Suzuki–Miyaura Coupling

The compound’s structural features make it suitable for use in Suzuki–Miyaura coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis. This application is crucial for constructing complex organic molecules, including pharmaceuticals .

Chemical Biology: Cell Cycle Analysis

In chemical biology, this compound can be used to analyze cell cycle progression. Its ability to inhibit CDK2 can lead to significant alterations in cell cycle phases, which is valuable for studying cell division and its regulation .

Pharmacology: Drug Development

The pharmacological applications of this compound are vast, with potential use in the development of drugs targeting various diseases. Its modulatory effects on cellular processes make it a candidate for further drug development and optimization .

Molecular Modeling: Binding Affinity Studies

Molecular modeling studies can employ this compound to understand its binding affinity and interactions with biological targets. Such studies are essential for rational drug design and predicting the efficacy of new therapeutic agents .

Chemical Synthesis: Reference Database

Lastly, the compound serves as a reference in chemical databases, aiding in the synthesis of related chemicals. It provides a framework for synthesizing new compounds with similar or improved properties .

properties

IUPAC Name

N-(3-methylphenyl)-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-13-3-2-4-15(9-13)20-18(24)23-11-14-10-19-17(21-16(14)12-23)22-5-7-25-8-6-22/h2-4,9-10H,5-8,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVXAOIJBTXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

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